REACTION_CXSMILES
|
Br[CH:2]=[CH:3][O:4][Si](C)(C)C.C([Li])(C)(C)C.[CH3:14][CH:15]([CH2:22][CH2:23][CH2:24][CH:25]([CH3:32])[CH2:26][CH2:27][CH2:28][CH:29]([CH3:31])[CH3:30])[CH2:16][CH2:17][CH2:18][C:19](=O)[CH3:20].Cl>C(OCC)C.CCCCC>[CH3:20][C:19]([CH2:18][CH2:17][CH2:16][CH:15]([CH3:14])[CH2:22][CH2:23][CH2:24][CH:25]([CH3:32])[CH2:26][CH2:27][CH2:28][CH:29]([CH3:31])[CH3:30])=[CH:2][CH:3]=[O:4]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=CO[Si](C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
CC(CCCC(C)=O)CCCC(CCCC(C)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to about -15° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to -60° C.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is performed for 30 minutes at 10° C
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
After extracting with ether
|
Type
|
WASH
|
Details
|
washing the ether phases until neutral,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying the ether phases over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
evaporating off the solvents
|
Type
|
CUSTOM
|
Details
|
a product is obtained
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=O)CCCC(CCCC(CCCC(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |